molecular formula C13H20ClNO B1397524 3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220019-48-6

3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1397524
CAS No.: 1220019-48-6
M. Wt: 241.76 g/mol
InChI Key: BWVVMUSUTRLYNN-UHFFFAOYSA-N
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Description

3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride is a chemical compound of interest in medicinal chemistry and neuroscience research. This substance is a hydrochloride salt of a pyrrolidine derivative, a chemical class that has been identified as a key scaffold in the development of potent and balanced monoamine reuptake inhibitors . Structurally, it shares a close relationship with a novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines, which have demonstrated significant activity as inhibitors of the norepinephrine (NET) and serotonin (SERT) transporters . This mechanism of action is a primary target for central nervous system (CNS)-active agents. Research into these analogous compounds has shown that such balanced reuptake inhibition can translate to robust efficacy in preclinical models, such as the spinal nerve ligation model of neuropathic pain behavior . Consequently, this compound serves as a valuable building block and intermediate for pharmaceutical development. It enables researchers to explore structure-activity relationships (SAR) and synthesize novel chemical entities aimed at discovering new therapeutic agents for neurological disorders and pain management. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(3-ethylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-2-11-4-3-5-13(8-11)15-10-12-6-7-14-9-12;/h3-5,8,12,14H,2,6-7,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVVMUSUTRLYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220019-48-6
Record name Pyrrolidine, 3-[(3-ethylphenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride, a compound with the CAS number 1220019-48-6, has gained attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications in various fields, including drug development and molecular biology.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H17ClN2O
  • Molecular Weight : 250.74 g/mol

The compound features a pyrrolidine ring linked to a 3-ethylphenoxy group, which is instrumental in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Nucleic Acids : The compound exhibits binding affinity to DNA and RNA, influencing their stability and function.
  • Enzymatic Modulation : It acts as an inhibitor or modulator of enzymes involved in critical biological pathways, potentially leading to therapeutic effects against various diseases.

Pharmacological Effects

Research indicates that this compound has several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies show effectiveness against multiple bacterial strains, indicating potential as an antibacterial agent.
  • Neuropharmacological Effects : Due to its structural similarity to known neuroactive compounds, it may exhibit neuroprotective effects relevant for neurological disorders.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, suggesting applications in developing anti-inflammatory drugs.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntibacterial ActivityNeuroactivityAnti-inflammatory Activity
This compoundModerateYesYes
4-Chloro-6-(2-(piperidin-3-yl)ethoxy)pyrimidineHighModerateModerate
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidinesHighYesYes

Case Studies and Research Findings

  • Antibacterial Activity : In vitro studies demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were comparable to standard antibiotics.
  • Neuroprotective Effects : A study indicated that derivatives of this compound could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
  • Anti-inflammatory Studies : Research has shown that the compound effectively reduces markers of inflammation in cellular models, indicating its potential for treating inflammatory conditions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural analogs differ in the substituents on the phenoxy ring and pyrrolidine moiety. Below is a comparative analysis based on molecular features and available

Compound Name Substituent (Phenoxy Ring) Pyrrolidine Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
3-[(3-Ethylphenoxy)methyl]pyrrolidine HCl 3-Ethyl -CH2-O-C6H4 C13H20ClNO 241.76* Not provided Presumed enhanced lipophilicity
3-[(4-Iodophenoxy)methyl]pyrrolidine HCl 4-Iodo -CH2-O-C6H4 C11H15ClINO 339.60 1219983-01-3 Potential radiopharmaceutical use
3-(3,4-Dimethylphenoxy)pyrrolidine HCl 3,4-Dimethyl -O-C6H4 C12H18ClNO 227.73 28491-05-6 Irritant (GHS hazard)
3-Cyano-3-methylpyrrolidine HCl N/A 3-Cyano, 3-methyl C6H11ClN2 146.62 1205750-61-3 High structural similarity (0.96)

*Calculated based on molecular formula.

Physicochemical and Pharmacological Insights

  • Lipophilicity and Solubility: The 3-ethylphenoxy group likely increases lipophilicity compared to the 4-iodo analog (due to iodine’s polarizability) and the 3,4-dimethylphenoxy variant (due to steric hindrance). This property may enhance blood-brain barrier penetration in drug candidates .
  • Stereochemical Effects: Enantiomers like (S)- and (R)-3-methylpyrrolidine hydrochloride (similarity score 0.75) highlight the importance of chirality in receptor interactions, suggesting that the stereochemistry of the ethylphenoxy-methyl group could influence biological activity.
  • Synthetic Routes : Analogous compounds are synthesized via acid-catalyzed salt formation (e.g., HCl in Et2O ), a method likely applicable to the target compound.

Preparation Methods

Method 1: Nucleophilic Substitution of Phenol Derivatives

  • Reactants: 3-Ethylphenol and 2-chloroethyl methyl ether or similar halogenated derivatives.
  • Reaction Conditions:
    • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
    • Solvent: Acetone, dimethylformamide (DMF), or tetrahydrofuran (THF).
    • Temperature: Reflux (~80-110°C).
  • Reaction: Phenol reacts with the halogenated ether to form the phenoxyethyl ether.

Method 2: Etherification via Williamson Reaction

  • Reactants: 3-Ethylphenol and 2-chloroethyl methyl ether.
  • Conditions: Use of a suitable base (e.g., potassium tert-butoxide) in an aprotic solvent under reflux, facilitating nucleophilic substitution.

Coupling with Pyrrolidine

Step 1: Activation of Phenoxyethyl Intermediate

  • The phenoxyethyl derivative can be activated via tosylation or mesylation at the hydroxyl group, creating a better leaving group for subsequent nucleophilic attack.

Step 2: Nucleophilic Attack on Pyrrolidine

  • Reactants: Pyrrolidine, often in excess, with the activated phenoxyethyl intermediate.
  • Conditions:
    • Solvent: Dichloromethane (DCM) or ethanol.
    • Temperature: Room temperature to mild heating (~25-50°C).
    • Catalyst: Sometimes a base like triethylamine (TEA) is used to facilitate the reaction.

Step 3: Salt Formation

  • The free base product is then reacted with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ethyl acetate) to form the hydrochloride salt.

Purification and Crystallization

  • The crude product is purified via recrystallization from solvents such as ethanol, methanol, or acetonitrile.
  • Final drying under vacuum yields the pure hydrochloride salt.

Representative Data Table of Reaction Conditions

Step Reactants Solvent Temperature Reagent/Conditions Yield (%) Notes
Phenoxyethyl formation 3-Ethylphenol + 2-chloroethyl methyl ether Acetone/THF Reflux (~80-110°C) K₂CO₃, 4-6h 75-85 Etherification via Williamson reaction
Coupling with pyrrolidine Phenoxyethyl intermediate + Pyrrolidine DCM/EtOH 25-50°C TEA, 12-24h 70-80 Nucleophilic substitution
Salt formation Free base + HCl Ethanol RT Acid addition 85-95 Crystallization of hydrochloride salt

Research Findings and Optimization

Recent patent literature indicates that the process parameters such as temperature, solvent choice, and reaction time significantly influence the yield and purity. For example:

  • Temperature Control: Maintaining moderate temperatures (~30°C) during coupling minimizes side reactions.
  • Solvent Selection: Polar aprotic solvents like THF or DCM enhance nucleophilic substitution efficiency.
  • Reaction Time: Extended reaction times (up to 24 hours) improve conversion rates.

Furthermore, the use of inert atmospheres (nitrogen or argon) during sensitive steps prevents oxidation and degradation.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride with high purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 3-ethylphenol and a pyrrolidine derivative bearing a chloromethyl group. Post-reaction, purification via column chromatography (e.g., silica gel, eluting with dichloromethane/methanol gradients) is critical. Final purity (>95%) should be confirmed by HPLC (C18 column, UV detection at 210–254 nm) and LC/MS to verify molecular ion peaks . Ensure anhydrous conditions during synthesis to avoid hydrolysis byproducts .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions and stereochemistry. Mass spectrometry (ESI or EI mode) validates molecular weight, while FT-IR identifies functional groups (e.g., C-O-C stretching at ~1250 cm⁻¹). For crystalline samples, X-ray diffraction provides definitive structural confirmation .

Q. What are the optimal storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C in a desiccator to prevent hygroscopic degradation. Monitor stability via periodic HPLC analysis; degradation products (e.g., hydrolyzed phenoxy derivatives) indicate compromised integrity. Avoid prolonged exposure to ambient oxygen .

Q. What safety precautions are mandatory during handling?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation of aerosols/dust—respiratory protection (NIOSH-approved N95 masks) is advised. In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., receptor binding vs. functional assays) or impurity profiles. Perform orthogonal assays (e.g., electrophysiology for ion channel targets, in vivo behavioral models) to cross-validate results. Re-analyze compound batches for trace contaminants (e.g., residual solvents, stereoisomers) via GC-MS or chiral HPLC .

Q. What strategies optimize structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer : Systematically modify the phenoxy (e.g., halogen substitution) and pyrrolidine (e.g., N-alkylation) moieties. Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like NMDA receptors. Validate predictions with in vitro binding assays (IC₅₀ determinations) and in vivo efficacy studies (e.g., rodent models of neuropathic pain) .

Q. How should researchers design experiments to assess metabolic stability and toxicity?

  • Methodological Answer : Incubate the compound with liver microsomes (human/rat) to identify phase I metabolites (LC-MS/MS). For toxicity, use hepatocyte viability assays (MTT reduction) and genotoxicity screens (Ames test, Comet assay). Cross-reference metabolic pathways with toxicity endpoints to identify high-risk metabolites .

Q. What analytical methods differentiate stereoisomers of this compound?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) separates enantiomers. Confirm configurations via polarimetry or X-ray crystallography. For diastereomers, use NOESY NMR to assess spatial proximity of substituents .

Q. How can researchers address discrepancies in reported purity values between vendors?

  • Methodological Answer : Vendor-specific impurities (e.g., synthetic byproducts, degradation products) may bias purity assessments. Standardize testing using a single validated method (e.g., HPLC with diode-array detection at multiple wavelengths). Cross-check with elemental analysis (C, H, N) and Karl Fischer titration for water content .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride
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3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride

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